molecular formula C13H15NO3 B8505718 5-((4-Methoxybenzyl)oxy)-3-oxo-pentanenitrile

5-((4-Methoxybenzyl)oxy)-3-oxo-pentanenitrile

Cat. No. B8505718
M. Wt: 233.26 g/mol
InChI Key: IEGOHGCFPZXFMP-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

A mixture of 5-((4-methoxybenzyl)oxy)-3-oxo-pentanenitrile (78 g, 334.4 mmol) and hydrazine hydrate (50 g, 1 mol) in EtOH (500 mL) was heated under reflux for 16 h. After cooling to RT, the solvent was removed in vacuo and the residue was partitioned between DCM (400 mL) and water (400 mL). The organic layer was separated and washed with brine, dried (Na2SO4), and then concentrated in vacuo. The residue was purified by SiO2 chromatography eluting with 5% MeOH/DCM to afford 66 g (80%) of 5-(2-((4-methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine as a yellow solid.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:17]=[CH:16][C:6]([CH2:7][O:8][CH2:9][CH2:10][C:11](=O)[CH2:12][C:13]#[N:14])=[CH:5][CH:4]=1.[OH2:18].[NH2:19][NH2:20].[CH3:21]CO>>[CH3:21][O:18][C:3]1[CH:17]=[CH:16][C:6]([CH2:7][O:8][CH2:9][CH2:10][C:11]2[NH:20][N:19]=[C:13]([NH2:14])[CH:12]=2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
COC1=CC=C(COCCC(CC#N)=O)C=C1
Name
Quantity
50 g
Type
reactant
Smiles
O.NN
Name
Quantity
500 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between DCM (400 mL) and water (400 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with 5% MeOH/DCM

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(COCCC2=CC(=NN2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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